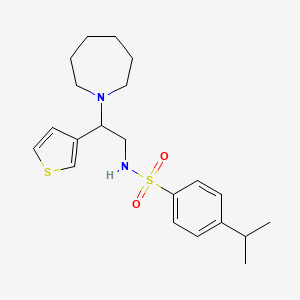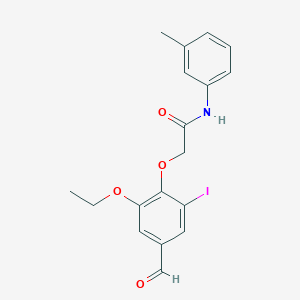![molecular formula C18H13Cl3N2O2S B2766031 4-(4-Chlorophenoxy)-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine CAS No. 338955-86-5](/img/structure/B2766031.png)
4-(4-Chlorophenoxy)-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, agriculture, or materials science.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis can provide information about the compound’s functional groups, stereochemistry, and molecular weight.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity.科学研究应用
Synthesis and Structural Characterization
A study by Stolarczyk et al. (2018) presents the synthesis of novel 4-thiopyrimidine derivatives, highlighting the importance of the substituents at the 5-position of the pyrimidine ring for their molecular structures and hydrogen-bond interactions. This work underscores the synthetic versatility of pyrimidine derivatives for obtaining compounds with varied biological activities (Stolarczyk et al., 2018).
Another study by Watanabe et al. (2010) investigates the synthesis and chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, demonstrating the influence of sulfanyl groups on the light-emitting properties of these compounds. This research may offer a pathway to explore the chemical properties and reactivities of sulfanyl-substituted pyrimidines (Watanabe et al., 2010).
Biological Activities
The antiviral and antitubercular properties of pyrimidine derivatives have been extensively explored. For instance, Holý et al. (2002) discuss the synthesis and antiviral activity of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, highlighting their potential against herpes and retroviruses. This suggests that similar pyrimidine compounds could be researched for their antiviral capabilities (Holý et al., 2002).
Research by Manikannan et al. (2010) on the synthesis and anti-tubercular evaluation of sulfanyl-substituted pyridine derivatives points to the potential of such compounds in combating Mycobacterium tuberculosis. This work suggests that 4-(4-Chlorophenoxy)-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine and related compounds might also possess useful biological activities (Manikannan et al., 2010).
安全和危害
This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS) and understanding the precautions needed when handling the compound.
未来方向
This involves predicting or suggesting future research directions based on the current knowledge about the compound. It could include potential applications, modifications to improve its properties, or further studies to understand its properties or mechanisms of action.
I hope this information is helpful. If you have more specific questions about a particular aspect of the compound, feel free to ask!
属性
IUPAC Name |
4-(4-chlorophenoxy)-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2S/c1-24-16-9-22-18(26-10-13-14(20)3-2-4-15(13)21)23-17(16)25-12-7-5-11(19)6-8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDCHMKXFMKOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


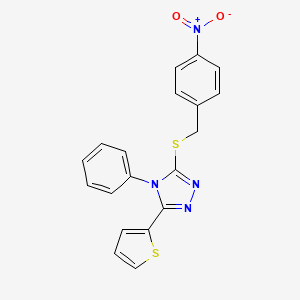
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)
![N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2765952.png)
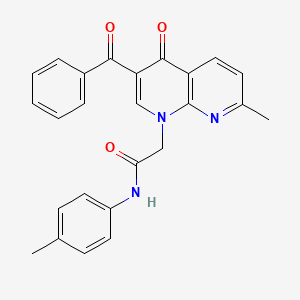
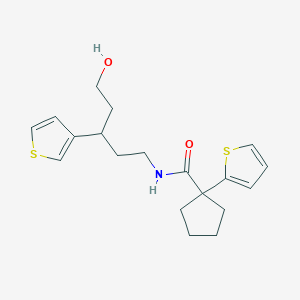
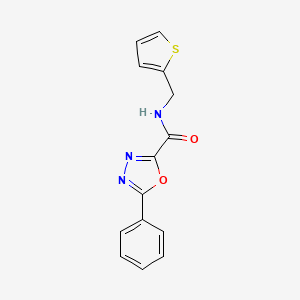
![Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2765961.png)
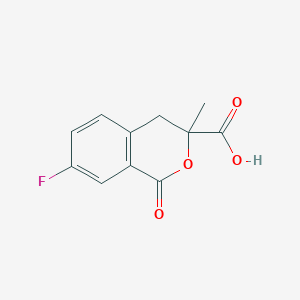
![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2765963.png)
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765966.png)
